2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one
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Overview
Description
2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one is a chemical compound known for its unique structure, which includes a cyclohexanone ring substituted with a 5-propylfuran-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with a suitable furan derivative under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where cyclohexanone is reacted with 5-propylfuran in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or Lewis acids.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one
- 2-[1-(5-Propan-2-ylfuran-2-yl)ethyl]cyclohexan-1-one
Uniqueness
2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one is unique due to its specific substitution pattern and the presence of both a cyclohexanone ring and a furan ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
89225-10-5 |
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Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-[1-(5-propylfuran-2-yl)ethyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H22O2/c1-3-6-12-9-10-15(17-12)11(2)13-7-4-5-8-14(13)16/h9-11,13H,3-8H2,1-2H3 |
InChI Key |
KIYRWJVQEQEDTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(O1)C(C)C2CCCCC2=O |
Origin of Product |
United States |
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